molecular formula C17H14ClNOS B11173445 3-chloro-N-[(4-methylphenyl)methyl]-1-benzothiophene-2-carboxamide CAS No. 544456-03-3

3-chloro-N-[(4-methylphenyl)methyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11173445
CAS No.: 544456-03-3
M. Wt: 315.8 g/mol
InChI Key: IVUAFMVKUWYEQQ-UHFFFAOYSA-N
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Description

3-chloro-N-[(4-methylphenyl)methyl]-1-benzothiophene-2-carboxamide is an organic compound with the molecular formula C17H14ClNOS It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(4-methylphenyl)methyl]-1-benzothiophene-2-carboxamide typically involves the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Chlorination: The benzothiophene core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Amidation: The chlorinated benzothiophene is reacted with 4-methylbenzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(4-methylphenyl)methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation: The benzothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of substituted benzothiophene derivatives.

    Oxidation: Formation of benzothiophene sulfoxides or sulfones.

    Reduction: Formation of benzothiophene amines.

Scientific Research Applications

3-chloro-N-[(4-methylphenyl)methyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(4-methylphenyl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[(4-methylphenyl)methyl]-1-benzothiophene-2-carboxamide is unique due to the presence of the 4-methylphenylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development and other applications.

Properties

CAS No.

544456-03-3

Molecular Formula

C17H14ClNOS

Molecular Weight

315.8 g/mol

IUPAC Name

3-chloro-N-[(4-methylphenyl)methyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H14ClNOS/c1-11-6-8-12(9-7-11)10-19-17(20)16-15(18)13-4-2-3-5-14(13)21-16/h2-9H,10H2,1H3,(H,19,20)

InChI Key

IVUAFMVKUWYEQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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